3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride
Description
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Properties
IUPAC Name |
2-(aminomethyl)-3-(3-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7;/h1-3,5,8,12H,4,6,11H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFGZAWYFPDIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
Biochemical Analysis
Biochemical Properties
3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially affecting processes such as cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and function. Understanding the dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may participate in amino acid metabolism, affecting the levels of key metabolites and intermediates. These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action. Understanding its subcellular localization is crucial for elucidating its mechanism of action.
Biological Activity
3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride is a synthetic organic compound notable for its unique molecular structure, which includes an amino group, a hydroxyl group attached to a phenyl ring, and a propanoic acid moiety. This combination of functional groups suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₃H₁₅ClN₂O₃
- Molecular Weight : Approximately 231.68 g/mol
- Functional Groups : Amino group, hydroxyl group, carboxylic acid
The presence of these functional groups allows the compound to engage in various biochemical reactions, influencing its biological activity.
The biological effects of this compound are primarily mediated through interactions with biological molecules. The hydroxyl and amino groups facilitate hydrogen bonding and nucleophilic substitutions, respectively. This enables the compound to act as both a substrate and an inhibitor for specific enzymes, thereby influencing metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of similar structures exhibit promising results against various cancer cell lines. For instance, compounds with similar amino acid moieties have shown significant antiproliferative effects in vitro against human cancer cells, with IC₅₀ values often lower than those of standard chemotherapeutics such as doxorubicin .
Antibacterial and Antifungal Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, studies report minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains . Additionally, antifungal activity was noted against Candida albicans, indicating its potential as an antifungal agent .
Case Studies
- Anticancer Research : A study focusing on the synthesis and evaluation of related compounds demonstrated that certain derivatives showed significant inhibition of cell proliferation in HCT-116 colorectal cancer cells . The mechanism involved apoptosis induction and cell cycle arrest.
- Antimicrobial Evaluation : In another study, the compound was tested alongside known antibiotics against common pathogens. Results indicated that it could enhance the effectiveness of existing treatments when used in combination therapy.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial |
| Phenylalanine | Structure | Natural amino acid; broader biological significance |
| Methyl 3-amino-2-hydroxypropanoate hydrochloride | Structure | Different biological profile |
The distinct combination of functional groups in this compound may confer unique biological activities not observed in these other compounds.
Scientific Research Applications
Enzyme Interactions
This compound is recognized for its ability to interact with various enzymes involved in amino acid metabolism. It can modulate enzyme activity by binding to active sites, which influences catalytic functions. Studies have shown that it can affect the activity of enzymes such as transaminases and dehydrogenases, which are crucial in metabolic pathways.
Synthesis of Amino Acid Derivatives
In biochemical research, 3-amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride serves as a precursor for synthesizing amino acid derivatives. These derivatives are essential for studying protein structure and function, as well as enzyme-substrate interactions.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines, with IC₅₀ values lower than established chemotherapeutics like doxorubicin . This suggests that the compound could be developed into new anticancer agents.
Antimicrobial Properties
Research has explored the potential of this compound as an antimicrobial agent. Its derivatives have been tested against resistant strains of bacteria and fungi, showing efficacy in inhibiting growth and suggesting a role in developing new treatments for infections caused by resistant pathogens.
Intermediate in Organic Synthesis
In chemical synthesis, this compound is used as an intermediate to produce more complex molecules. The presence of reactive functional groups allows it to participate in various synthetic pathways, including peptide synthesis and the formation of heterocyclic compounds.
Study on Anticancer Derivatives
A significant study evaluated the anticancer potential of synthesized derivatives based on this compound. The results demonstrated that specific modifications to the structure enhanced cytotoxicity against human cancer cell lines (e.g., HCT-116), leading to IC₅₀ values significantly lower than those of conventional drugs .
Antimicrobial Efficacy Testing
In another study, various derivatives were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives displayed potent inhibitory effects on bacterial growth, suggesting their potential use in developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
